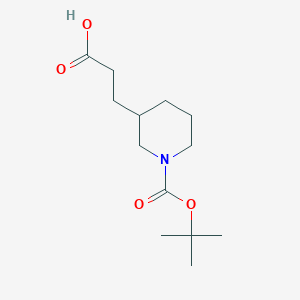

1-Boc-Piperidin-3-Ylpropionic Acid

描述

属性

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYVZEUADCRFHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373567 | |

| Record name | 1-Boc-Piperidin-3-Ylpropionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352004-58-1 | |

| Record name | 1-Boc-Piperidin-3-Ylpropionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-piperidin-3-yl-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Modern Organic Synthesis

In the realm of contemporary organic synthesis, the demand for functionalized and stereochemically defined building blocks is paramount. 1-Boc-Piperidin-3-Ylpropionic Acid fits this description adeptly, offering chemists a bifunctional molecule with distinct reactive sites. The carboxylic acid moiety provides a handle for a variety of coupling reactions, such as amidation and esterification, while the Boc-protected nitrogen ensures controlled reactivity and allows for subsequent deprotection and further functionalization.

The synthesis of this compound and its analogs often involves multi-step processes that begin with readily available starting materials like 3-hydroxypyridine (B118123). vulcanchem.comgoogle.com These synthetic routes typically involve reduction of the pyridine (B92270) ring, protection of the piperidine (B6355638) nitrogen with a Boc group, and subsequent oxidation or other functional group manipulations to introduce the propionic acid side chain. vulcanchem.comgoogle.com The development of efficient and stereoselective synthetic methods for such piperidine derivatives remains an active area of research, driven by the need for enantiomerically pure compounds in drug discovery. guidechem.com

Significance in Pharmaceutical and Fine Chemical Research

The piperidine (B6355638) motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs spanning a wide range of therapeutic areas. mdpi.comnih.govencyclopedia.pub Derivatives of piperidine are known to exhibit diverse pharmacological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and central nervous system modulatory properties. researchgate.netijnrd.org

Consequently, 1-Boc-Piperidin-3-Ylpropionic Acid and structurally related compounds are of considerable interest as intermediates in the synthesis of novel therapeutic agents. synhet.comchemimpex.com The ability to incorporate this scaffold into larger, more complex molecules allows for the exploration of new chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The Boc protecting group is particularly advantageous in pharmaceutical synthesis as it is stable under a variety of reaction conditions but can be readily removed under acidic conditions, a common final step in the preparation of active pharmaceutical ingredients. vulcanchem.com

Evolution of Research Perspectives on Piperidine Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 1-Boc-piperidin-3-ylpropionic acid, a primary disconnection can be made at the amide bond of the Boc protecting group, a common strategy in the synthesis of complex amines. numberanalytics.comnumberanalytics.com This leads to the precursor 3-piperidylpropionic acid and di-tert-butyl dicarbonate. Further disconnection of the propionic acid side chain from the piperidine ring at the C-C bond suggests a Michael addition of a suitable nucleophile to a piperidine-based acceptor or the alkylation of a piperidine-derived nucleophile.

Another key disconnection involves the C-N bond within the piperidine ring itself, which opens up a variety of strategies for ring formation. This approach allows for the construction of the piperidine ring from acyclic precursors, offering flexibility in introducing substituents. researchgate.net For instance, a disconnection across the N1-C2 and C5-C6 bonds suggests a [5+1] annulation strategy, where a five-carbon chain with two electrophilic centers reacts with an amine. nih.gov

Novel Approaches to Piperidine Ring Formation

The construction of the piperidine ring is a cornerstone of many synthetic routes. nih.gov Modern methodologies have moved beyond classical approaches to embrace more efficient and selective reactions.

Cyclization Reactions

Intramolecular cyclization is a powerful strategy for forming the piperidine ring. nih.gov This can involve various reaction types, including reductive amination, radical cyclization, and transition-metal-catalyzed processes.

Reductive Amination: A common method involves the intramolecular reductive amination of an amino-aldehyde or amino-ketone. nih.govbeilstein-journals.org This approach is often straightforward and can provide good yields of the desired piperidine.

Radical Cyclization: Radical cyclizations offer a complementary approach, particularly for the synthesis of highly substituted piperidines. nih.gov For example, the cyclization of unsaturated N-acyliminium ions or the use of radical initiators like triethylborane (B153662) can lead to the formation of the piperidine ring. nih.gov

Metal-Catalyzed Cyclization: Transition metals, such as palladium and gold, have been employed to catalyze the intramolecular cyclization of amino-tethered alkenes or alkynes. nih.gov These methods often proceed under mild conditions and can exhibit high levels of stereocontrol. For instance, gold(I)-catalyzed intramolecular dearomatization/cyclization has been used to synthesize polysubstituted alkylidene piperidines. nih.gov

A variety of cyclization strategies for piperidine synthesis are summarized in the table below.

| Cyclization Strategy | Key Features |

| Reductive Amination | Utilizes an amino-aldehyde or amino-ketone precursor. nih.govbeilstein-journals.org |

| Radical Cyclization | Effective for synthesizing highly substituted piperidines. nih.gov |

| Metal-Catalyzed Cyclization | Often proceeds under mild conditions with high stereocontrol. nih.gov |

Ring Expansion/Contraction Strategies

Ring expansion and contraction reactions provide non-traditional pathways to the piperidine skeleton.

Ring Expansion: The expansion of smaller rings, such as pyrrolidines, can be an effective method for piperidine synthesis. researchgate.net For example, the treatment of hydroxymethylpyrrolines with triflic anhydride (B1165640) can generate an aziridinium (B1262131) ion intermediate that undergoes ring expansion to form a piperidine. thieme-connect.com This method allows for the synthesis of enantiopure 3-substituted piperidines. thieme-connect.com Another approach involves the oxidative cleavage of the double bond in substituted cyclopentenes to form a diformyl intermediate, which can then undergo a ring-closing/ring-expansion reaction with a chiral amine to yield piperidine derivatives. nih.gov

Ring Contraction: While less common, ring contraction of larger heterocycles can also be envisioned as a route to piperidines, though this is not a primary strategy.

Asymmetric Synthesis and Enantioselective Routes to Chiral Analogues

The synthesis of enantiomerically pure chiral piperidines is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry. electronicsandbooks.comdicp.ac.cn

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are temporary chiral groups that are attached to a substrate to direct a diastereoselective reaction. electronicsandbooks.com After the desired stereocenter is set, the auxiliary is removed. Carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have been successfully employed in the stereoselective synthesis of piperidine derivatives. researchgate.netcdnsciencepub.com For example, a domino Mannich-Michael reaction of Danishefsky's diene with an aldimine derived from a chiral arabinosylamine can furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

The development of organocatalysis and transition-metal catalysis has revolutionized asymmetric synthesis.

Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be used to catalyze the enantioselective formation of piperidines. nih.govacs.org For instance, a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol can produce polysubstituted piperidines with excellent enantioselectivity. nih.govacs.org Another example is the one-pot synthesis of 2,3-substituted piperidines via an organocatalytic Mannich reaction-reductive cyclization, achieving high yields and enantioselectivities. rsc.org

Metal-Catalyzed Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of pyridine (B92270) derivatives is a powerful method for accessing chiral piperidines. dicp.ac.cnorganic-chemistry.org A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. organic-chemistry.org

The table below highlights some asymmetric approaches to chiral piperidines.

| Asymmetric Strategy | Catalyst/Auxiliary | Key Transformation |

| Chiral Auxiliary | D-arabinopyranosylamine | Domino Mannich-Michael reaction researchgate.netcdnsciencepub.com |

| Organocatalysis | O-TMS protected diphenylprolinol | Domino Michael addition/aminalization nih.govacs.org |

| Metal-Catalysis | Rhodium/Josiphos ligand | Asymmetric reductive Heck reaction organic-chemistry.org |

Green Chemistry Principles in the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. The synthesis of complex molecules like this compound is being re-evaluated to align with these principles, focusing on reducing waste, using less hazardous materials, and improving energy efficiency.

Solvent-Free and Aqueous Medium Reactions

A primary focus of green synthesis is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives, such as water, or by conducting reactions in the absence of a solvent altogether.

One of the key steps in a common synthetic route to this compound involves the hydrogenation of a precursor. While traditionally carried out in organic solvents like ethyl acetate (B1210297) or methanol, recent advancements in catalysis are enabling such reactions to be performed in aqueous media. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. researchgate.netadvancedchemtech.com For instance, the reduction of pyridinium (B92312) salts, which can be precursors to the piperidine ring system, has been successfully demonstrated in a dichloromethane (B109758)/water biphasic system, highlighting the potential for aqueous-based transformations. researchgate.net

Solvent-free conditions represent another significant stride in green chemistry. For certain reactions, such as the N-Boc protection of the piperidine nitrogen, catalyst-driven processes that operate at ambient temperature without the need for a solvent have been developed. researchgate.net These methods not only eliminate solvent waste but also simplify product work-up and purification.

Table 1: Comparison of Reaction Media for Key Synthetic Steps

| Synthetic Step | Traditional Solvent | Green Alternative | Advantages of Green Alternative |

| Catalytic Hydrogenation | Ethyl Acetate, Methanol | Water, Biphasic systems | Reduced toxicity, flammability, and cost; simplified work-up. researchgate.netorganic-chemistry.org |

| N-Boc Protection | Dichloromethane, THF | Solvent-free | Elimination of solvent waste, reduced energy consumption for solvent removal. |

Catalyst Development for Sustainable Synthesis

The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry, offering pathways to improved atom economy and reduced waste. For the synthesis of this compound, catalyst innovation is crucial, particularly for the hydrogenation steps.

Heterogeneous catalysts, such as palladium on carbon (Pd/C), are widely used for the hydrogenation of piperidine precursors. chemicalbook.com The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for catalyst recovery and reuse, which is both economically and environmentally beneficial. organic-chemistry.org Research is ongoing to enhance the activity and selectivity of these catalysts under greener reaction conditions. For example, rhodium-based catalysts have shown high efficiency in the hydrogenation of pyridine derivatives in water. organic-chemistry.org

Furthermore, the development of catalysts from sustainable and earth-abundant metals is a key area of research. While noble metals like palladium and rhodium are highly effective, their cost and limited availability are concerns. Efforts are being directed towards creating catalysts based on more abundant metals that can perform similar transformations with high efficiency.

Recent advancements have also explored the use of organocatalysts and biocatalysts. For instance, the asymmetric reduction of N-Boc-3-piperidone, a potential precursor, can be achieved using ketoreductases, offering high stereoselectivity under mild, aqueous conditions. While not directly producing the propionic acid side chain, this demonstrates the potential of biocatalysis in creating chiral piperidine intermediates sustainably.

Table 2: Overview of Catalysts for Piperidine Ring Formation/Modification

| Catalyst Type | Example | Key Advantages |

| Heterogeneous Noble Metal | Palladium on Carbon (Pd/C) | High activity, recyclability, well-established. chemicalbook.com |

| Homogeneous Noble Metal | Rhodium complexes | High activity and selectivity, potential for aqueous phase reactions. researchgate.netliv.ac.uk |

| Heterogeneous Base Metal | Cobalt-based catalysts | Lower cost, reduced environmental impact compared to noble metals. |

| Biocatalysts | Ketoreductases | High stereoselectivity, mild reaction conditions, aqueous medium. |

Process Optimization and Scale-Up Considerations

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges. For the synthesis of this compound, careful process optimization and a thorough understanding of scale-up parameters are essential for ensuring a safe, efficient, and cost-effective manufacturing process. fhnw.chfhnw.ch

A critical step that requires meticulous optimization is the catalytic hydrogenation. This is typically a three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), where mass transfer and heat transfer can become limiting factors on a larger scale. fhnw.ch

Key Process Parameters for Optimization and Scale-Up of Hydrogenation:

Catalyst Loading and Activity: Optimizing the amount of catalyst is crucial to balance reaction time, cost, and potential for side reactions. Higher catalyst loading can increase reaction rates but also adds to the cost and can complicate post-reaction removal.

Hydrogen Pressure and Temperature: These parameters significantly influence the reaction rate and selectivity. Higher pressures and temperatures can accelerate the reaction but may also lead to over-reduction or degradation of the product. Design of Experiments (DoE) is often employed to systematically study these effects and identify optimal conditions. rsc.org

Heat Transfer: Hydrogenation reactions are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat removal more challenging. Inadequate heat management can lead to temperature gradients, affecting reaction selectivity and potentially causing safety hazards. fhnw.ch

Solvent Selection and Concentration: The choice of solvent not only impacts the reaction kinetics but also the solubility of the starting materials and products, which is critical for preventing precipitation and ensuring a smooth process. Higher concentrations are generally preferred for better throughput, but this can increase viscosity and exacerbate heat and mass transfer issues.

Table 3: Scale-Up Challenges and Mitigation Strategies for Catalytic Hydrogenation

| Challenge | Potential Impact | Mitigation Strategy |

| Mass Transfer Limitation | Slower reaction rates, incomplete conversion. | Optimize agitation speed and impeller design; increase hydrogen pressure. fhnw.ch |

| Heat Transfer Limitation | Temperature runaway, side product formation, safety hazards. | Use of high-efficiency cooling systems; control reactant addition rate; dilute reaction mixture. fhnw.ch |

| Catalyst Handling and Filtration | Catalyst deactivation, product contamination. | Use of robust catalysts; optimize filtration and recovery procedures. |

| Process Safety | Flammability of hydrogen and solvents. | Use of specialized high-pressure reactors; ensure proper venting and inerting procedures. |

By systematically addressing these factors through rigorous process development and engineering studies, the synthesis of this compound can be successfully and safely scaled up to meet industrial demands while adhering to the principles of green and sustainable chemistry.

Carboxylic Acid Functionalization

The propionic acid side chain is a versatile handle for numerous chemical reactions. Standard organic chemistry transformations can be readily applied to this functional group to generate esters, amides, and other derivatives.

Esterification of this compound can be achieved through standard methods, such as Fischer esterification with an alcohol under acidic catalysis, or by reaction with an alkyl halide in the presence of a base. Similarly, amidation reactions are commonly performed by activating the carboxylic acid, for instance with a coupling agent, followed by the addition of a primary or secondary amine.

A variety of coupling reagents developed for peptide synthesis are suitable for this purpose. These include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and aminium salts. researchgate.netpeptide.com The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity of the desired amide product. bachem.comresearchgate.net

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. For example, in the synthesis of related piperidine structures, diesters have been effectively reduced to diols using sodium borohydride (B1222165) (NaBH₄). niscpr.res.in

Conversely, the propionic acid side chain is already in a relatively high oxidation state. Further oxidation would require harsh conditions and would likely lead to degradation of the molecule. Therefore, oxidative transformations of the carboxylic acid group are not commonly reported for this compound.

The structural motif of this compound is of significant interest in the design of peptidomimetics and prodrugs. The carboxylic acid function allows for its incorporation into peptide sequences using standard solid-phase or solution-phase peptide synthesis protocols. bachem.com The activation of the carboxylic acid is a critical step, often achieved using reagents that form reactive intermediates. bachem.com

Commonly used coupling reagents include:

Carbodiimides: DCC, DIC, and ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC). peptide.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and racemization. peptide.compeptide.com

Phosphonium Salts: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is known for its high efficiency and rapid reaction times. peptide.com

Aminium/Uronium Salts: HATU and COMU are highly effective coupling reagents, with COMU offering a safer alternative to potentially explosive HOBt-based reagents. bachem.com

In prodrug design, the carboxylic acid can be masked as an ester, which can be cleaved in vivo to release the active compound. nih.gov This strategy can be employed to improve the pharmacokinetic properties of a drug, such as its membrane permeability and bioavailability. nih.gov

Piperidine Ring Modifications

Functionalization of the piperidine ring itself offers another avenue for creating structural diversity. These modifications can range from direct C-H functionalization to stereoselective additions of alkyl or aryl groups.

Direct C-H functionalization of piperidines is a powerful tool in modern organic synthesis. However, the electronic properties of the N-Boc protecting group can influence the regioselectivity of these reactions. The inductively electron-withdrawing effect of the nitrogen can deactivate the C3 position towards certain C-H insertion reactions. nih.govresearchgate.net

Despite this, various strategies have been developed for the C-H functionalization of N-Boc-piperidine derivatives. These often rely on transition-metal catalysis, for example, using rhodium or palladium catalysts. nih.govacs.orgnih.gov The site selectivity (i.e., functionalization at C2, C3, or C4) can often be controlled by the choice of catalyst and protecting group. nih.govnih.gov For the specific functionalization at the C3 position, indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening, have been successfully employed. nih.govresearchgate.netnih.gov

Table 1: Examples of C-H Functionalization Strategies for Piperidine Derivatives

| Position | Method | Catalyst/Reagent | Reference |

|---|---|---|---|

| C2 | C-H Insertion | Rh₂(R-TCPTAD)₄ | nih.gov |

| C3 | Indirect via Cyclopropanation | Rh₂(S-DOSP)₄ / Et₃SiH, BF₃·Et₂O | nih.gov |

| C4 | C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | nih.gov |

| C4 | C-H Arylation | Pd(OAc)₂ | acs.org |

Stereoselective Alkylation and Arylation

The introduction of alkyl or aryl substituents onto the piperidine ring in a stereocontrolled manner is crucial for the synthesis of many biologically active molecules. nih.govrsc.org For 3-substituted piperidines, several methods for stereoselective functionalization have been reported.

Palladium-catalyzed C-H arylation has been shown to be effective for the regio- and stereoselective synthesis of cis-3,4-disubstituted piperidines using an aminoquinoline auxiliary as a directing group. acs.orgacs.orgresearchgate.net This approach allows for the introduction of a wide range of aryl groups.

Furthermore, Negishi cross-coupling reactions of organozinc reagents with (hetero)aryl iodides provide a highly diastereoselective method for the preparation of substituted piperidines. nih.gov The stereochemical outcome can be directed towards either cis or trans products depending on the position of the organozinc substituent on the piperidine ring. nih.gov Enantioselective methods, such as the rhodium-catalyzed asymmetric reductive Heck reaction, have also been developed to access enantioenriched 3-substituted piperidines. acs.org

Boc-Protecting Group Manipulation

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the manipulation of amine-containing molecules like this compound. Its stability in various reaction conditions, coupled with its facile and selective removal, makes it an ideal protecting group.

Selective Deprotection Methods

The removal of the Boc group is a critical step to unmask the piperidine nitrogen for further functionalization. This deprotection is typically achieved under acidic conditions, which cleave the carbamate (B1207046) through hydrolysis. fishersci.co.uk A variety of reagents and conditions have been developed to effect this transformation, ranging from strong acids to milder, more selective catalytic systems.

Standard methods involve the use of strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in various solvents. fishersci.co.uk These methods are highly efficient but can be harsh on sensitive substrates. Consequently, research has focused on developing milder and more selective deprotection protocols.

Recent advancements include thermal deprotection in continuous flow systems, which can offer selectivity by carefully controlling the reaction temperature. For instance, selective removal of an aryl N-Boc group in the presence of an alkyl N-Boc group has been demonstrated. acs.org Furthermore, catalytic methods using Brønsted acidic deep eutectic solvents (DES) or solid-supported acids like Dawson heteropolyacid provide environmentally benign and efficient alternatives. mdpi.comscispace.com These catalysts are often reusable and allow for deprotection under mild conditions, preserving other acid-labile functional groups. scispace.com

| Method | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Standard Acidolysis | TFA/DCM or HCl/Dioxane | Highly efficient, fast, but can be harsh. | fishersci.co.uk |

| Thermal Deprotection (Flow) | Heat (e.g., 230 °C) in various solvents (MeOH, TFE) | Allows for selective deprotection through temperature control; no acid catalyst required. | acs.org |

| Deep Eutectic Solvent (DES) | PTSA-based RDES (catalyst and medium) | Mild, efficient, high yields, simple workup, and environmentally friendly. | mdpi.com |

| Heteropolyacid Catalysis | Dawson heteropolyacid | Mild, chemoselective, and the catalyst is recoverable and reusable. | scispace.com |

Transamidation and Carbamatization Reactions

Once the Boc group is removed, the secondary amine of the piperidine ring is available for a variety of functionalization reactions. However, direct manipulation of the Boc group itself, particularly through transamidation, has emerged as a powerful strategy. Transamidation reactions involve the exchange of the amine portion of an amide, and activating the amide nitrogen with a Boc group can facilitate this process. mdpi.com

Research has shown that N-Boc activated amides can undergo selective transamidation. For example, nickel(II)-NHC complexes can catalyze the highly selective transamidation of the N–C(O) bond in twisted N-Boc amides with non-nucleophilic anilines. nih.gov Transition-metal-free approaches have also been developed, utilizing strong bases like LiHMDS to effect the transamidation of N,N-Boc2 amides at room temperature. researchgate.net These methods provide unconventional pathways to form new amide bonds, expanding the synthetic utility of Boc-protected scaffolds.

Carbamatization, the formation of a carbamate, can be readily achieved following the deprotection of the Boc group. The resulting free piperidine nitrogen can react with various chloroformates or activated carbamates to introduce a wide array of substituents, allowing for fine-tuning of the molecule's properties.

Synthesis of Structural Analogues and Libraries

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. nih.govresearchgate.net The ability to generate structural analogues and libraries based on the this compound core is crucial for exploring chemical space and identifying novel drug candidates.

Scaffold Diversification Approaches

Diversification of the piperidine scaffold can be achieved by introducing substituents at various positions on the ring. A powerful strategy for this is the direct C–H functionalization of the piperidine ring. The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing groups. nih.gov

Palladium-catalyzed β-arylation of N-Boc-piperidines allows for the direct introduction of aryl groups at the C-3 position, which is highly relevant to the derivatization of this compound. researchgate.netrsc.org The selectivity between α- and β-arylation can be controlled by the choice of phosphine (B1218219) ligand, with flexible biarylphosphines favoring the desired β-product. researchgate.net Other methods, such as rhodium-catalyzed C-H insertions, can functionalize the C-2 and C-4 positions, demonstrating the versatility of C-H activation in generating diverse analogues. nih.gov

Another key approach to scaffold diversification is through the synthesis of different regio- and diastereoisomers. This can be accomplished through methods like the hydrogenation of substituted pyridine precursors to yield cis-piperidines, which can then be epimerized to their trans-diastereoisomers. rsc.orgnih.govrsc.org Diastereoselective lithiation followed by trapping with an electrophile is another effective technique to access specific trans-piperidine isomers. rsc.orgnih.gov These strategies allow for a systematic exploration of the three-dimensional shape and chemical space around the piperidine core. rsc.org

| Strategy | Methodology | Outcome | Reference |

|---|---|---|---|

| C-H Functionalization | Palladium-catalyzed β-arylation of N-Boc-piperidine using specific biarylphosphine ligands. | Direct introduction of aryl groups at the C-3 position. | researchgate.net, rsc.org |

| C-H Functionalization | Rhodium-catalyzed C-H insertion reactions. | Functionalization at C-2 and C-4 positions of the piperidine ring. | nih.gov |

| Stereoisomer Synthesis | Hydrogenation of pyridine precursors followed by controlled epimerization. | Access to both cis- and trans-disubstituted piperidine diastereomers. | rsc.org, nih.gov |

| Stereoisomer Synthesis | Diastereoselective lithiation and electrophilic trapping. | Synthesis of specific trans-piperidine isomers. | rsc.org |

Combinatorial Chemistry and Parallel Synthesis Techniques

To efficiently explore the structure-activity relationships of derivatives of this compound, combinatorial chemistry and parallel synthesis techniques are employed to generate large libraries of related compounds. These approaches accelerate the discovery of lead compounds by rapidly producing a multitude of structural variants. nih.gov5z.com

Both liquid-phase and solid-phase synthesis methods have been successfully applied to create piperidine libraries. 5z.comnih.gov In a solid-phase approach, the piperidine scaffold can be anchored to a resin, and subsequent reaction steps, such as deprotection and acylation, are carried out in parallel, often using automated systems. The "directed sorting" approach combines the benefits of parallel synthesis with the speed of the "mix and split" method to efficiently generate large, discrete compound libraries. 5z.com For example, a piperazine-2-carboxylic acid scaffold, which is structurally related to the piperidine core, has been used to produce a 10,000-member library through the functionalization of two distinct amine positions after orthogonal protection. 5z.com Such techniques are directly translatable to the this compound scaffold, where the deprotected piperidine nitrogen and the carboxylic acid group serve as two points for diversification. Parallel synthesis has been used to create focused piperidine libraries for screening against biological targets like the nociceptin (B549756) (N/OFQ) receptor, leading to the identification of potent agonists and antagonists. nih.gov

Investigations into the Biological Activity and Structure Activity Relationships of 1 Boc Piperidin 3 Ylpropionic Acid Derivatives

Design Principles for Biologically Active Analogues

The design of biologically active analogues of 1-Boc-piperidin-3-ylpropionic acid is guided by established medicinal chemistry principles aimed at optimizing pharmacological activity, selectivity, and drug-like properties. A primary strategy involves the modification of the carboxylic acid moiety. This is often achieved through the formation of amide bonds with a variety of amines, leading to a diverse set of derivatives. nih.gov The rationale behind this approach is to explore new interactions with biological targets and to modulate the physicochemical properties of the parent molecule, such as lipophilicity and hydrogen bonding capacity.

Another key design principle is the exploration of different substituents on the piperidine (B6355638) ring. While the starting scaffold is defined, the potential for substitution at other positions of the piperidine ring allows for the fine-tuning of the molecule's three-dimensional shape and electronic distribution. This can lead to enhanced binding affinity and selectivity for a specific biological target. Structure-based drug design, where the three-dimensional structure of the target protein is known, can further guide the design of analogues with improved interactions with the active site. nih.gov

In Vitro Pharmacological Profiling of Derivatives

The biological activity of newly synthesized derivatives is initially assessed through a battery of in vitro assays. These assays provide crucial information on the compound's interaction with specific biological targets and its effects on cellular functions.

Receptor binding assays are fundamental in determining the affinity of a compound for a particular receptor. These assays typically use radiolabeled ligands that are known to bind to the target receptor. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be determined, which is a measure of the compound's binding affinity. For instance, derivatives of piperidine have been evaluated for their affinity to various receptors, including dopamine and serotonin receptors. nih.govnih.gov

Interactive Data Table: Representative Receptor Binding Affinities (Ki, nM) of this compound Amide Derivatives

| Derivative | Amine Moiety | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT1A Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |

| Compound A | Benzylamine | 150 | 250 | 500 |

| Compound B | 4-Chlorobenzylamine | 85 | 180 | 320 |

| Compound C | 2-Phenylethylamine | 220 | 310 | 650 |

| Compound D | Cyclohexylamine | 500 | >1000 | >1000 |

Note: The data in this table is illustrative and based on typical results for similar classes of piperidine derivatives. It serves to represent the type of data generated in receptor binding assays.

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes. Enzyme inhibition assays are therefore critical in the pharmacological profiling of new compounds. These assays measure the concentration of the compound required to inhibit enzyme activity by 50% (IC50). Derivatives of piperidine have been investigated as inhibitors of various enzymes, including acetylcholinesterase and tumor necrosis factor-alpha converting enzyme (TACE). nih.govmdpi.com

Interactive Data Table: Representative Enzyme Inhibition (IC50, µM) of this compound Amide Derivatives

| Derivative | Amine Moiety | Acetylcholinesterase (IC50, µM) | TACE (IC50, µM) |

| Compound E | 3-Methoxybenzylamine | 5.2 | 15.8 |

| Compound F | 3,4-Dichlorobenzylamine | 1.8 | 8.3 |

| Compound G | N-Methylbenzylamine | 12.5 | 25.1 |

| Compound H | Aniline | >50 | >50 |

Note: The data in this table is illustrative and based on typical results for similar classes of piperidine derivatives. It serves to represent the type of data generated in enzyme inhibition studies.

Cell-based assays provide a more physiologically relevant context for evaluating the activity of a compound. These assays can measure a wide range of cellular responses, such as cell viability, proliferation, and the activation or inhibition of specific signaling pathways. For example, the antiproliferative properties of novel piperidine derivatives have been evaluated in various cancer cell lines. nih.gov

Interactive Data Table: Representative Antiproliferative Activity (IC50, µM) in A549 Lung Cancer Cells

| Derivative | Amine Moiety | IC50 (µM) |

| Compound I | 4-Fluorobenzylamine | 12.5 |

| Compound J | 4-Trifluoromethylbenzylamine | 7.8 |

| Compound K | Naphthalen-1-ylmethylamine | 4.2 |

| Compound L | Pyridin-3-ylmethylamine | 25.6 |

Note: The data in this table is illustrative and based on typical results for similar classes of piperidine derivatives. It serves to represent the type of data generated in cell-based assays.

In Vivo Efficacy Studies of Novel Derivatives

Promising candidates identified through in vitro screening are further evaluated in in vivo models to assess their efficacy in a living organism. These studies are crucial for determining the therapeutic potential of a new drug candidate. For instance, novel piperidine derivatives have been evaluated for their in vivo anti-ulcer activity in animal models. mdpi.com The design of these studies is complex and tailored to the specific therapeutic area being investigated.

Structure-Activity Relationship (SAR) Elucidation

The systematic modification of the this compound scaffold and the subsequent biological evaluation of the resulting derivatives allow for the elucidation of structure-activity relationships (SAR). SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity.

In terms of enzyme inhibition, the substitution pattern on the aromatic ring also plays a significant role. Dichloro-substitution on the benzylamine moiety, for example, appears to be more favorable for acetylcholinesterase and TACE inhibition than a single methoxy group. Furthermore, the presence of a secondary amine, as in the N-methylbenzylamine derivative, seems to be detrimental to activity.

Regarding antiproliferative activity, increasing the size and lipophilicity of the aromatic system, such as replacing a benzyl (B1604629) group with a naphthylmethyl group, may lead to enhanced potency. Conversely, the introduction of a heteroaromatic ring like pyridine (B92270) may decrease activity. These observations, while based on illustrative data, highlight the importance of systematic structural modifications in understanding and optimizing the biological activity of this compound derivatives. Further detailed studies are necessary to build a comprehensive SAR profile for this class of compounds.

Positional Scanning and Substituent Effects

Structure-activity relationship (SAR) studies are fundamental to understanding how specific chemical features of a molecule contribute to its biological effect. For derivatives of this compound, these studies typically involve synthesizing a library of analogs where substituents are systematically varied at different positions on the piperidine ring and the propionic acid side chain.

The piperidine ring offers several positions (2, 4, 5, and 6) for substitution. Researchers investigate the introduction of various functional groups, such as alkyls, aryls, halogens, and hydroxyls, at these sites to probe the steric and electronic requirements of the target's binding pocket. For instance, studies on other piperidine-based compounds have shown that increasing substitution on the piperidine ring carbons can enhance biological activity. nih.gov The nature of the substituent is also critical; comparisons between piperidine, pyrrolidine, and morpholine rings in other molecular contexts have revealed that the higher basicity and lipophilicity of the piperidine moiety can be crucial for certain activities, such as antituberculous effects. mdpi.com

Similarly, the propionic acid chain can be modified. The carboxyl group can be converted to esters, amides, or other bioisosteres to alter polarity, lipophilicity, and hydrogen bonding capacity. The effects of these modifications are quantified using in vitro assays, with results often expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) against a specific enzyme or receptor.

The data gathered from these systematic modifications allow for the construction of a comprehensive SAR map. This map guides the rational design of next-generation compounds with improved potency and selectivity. For example, the introduction of a 4-fluorophenyl group into a piperazine-based scaffold was found to alter the molecule's orientation in a receptor binding site, leading to a significant reduction in affinity, demonstrating the profound impact of even minor substituent changes. nih.gov

| Compound ID | Piperidine Ring Substitution | Side Chain Modification | Target Enzyme IC₅₀ (nM) |

| Parent | None | Propionic Acid | 1250 |

| DP-1 | 4-methyl | Propionic Acid | 850 |

| DP-2 | 4-phenyl | Propionic Acid | 210 |

| DP-3 | 4-chloro | Propionic Acid | 980 |

| DP-4 | 4-hydroxy | Propionic Acid | 450 |

| DP-5 | 4-phenyl | Methyl Ester | 1800 |

| DP-6 | 4-phenyl | Ethylamide | 350 |

Stereochemical Influences on Biological Activity

Chirality plays a pivotal role in the interaction between small molecules and biological macromolecules, which are themselves chiral. The 3-substituted piperidine ring in this compound contains a chiral center at the C3 position. Furthermore, additional chiral centers can be introduced through substitution on the ring. Consequently, derivatives can exist as enantiomers or diastereomers, which may exhibit significantly different pharmacological activities.

However, the influence of stereochemistry can be complex. In some cases involving flexible ring systems like piperidine, both cis and trans isomers have been shown to exhibit comparable, potent activity. nih.gov This can occur if the molecule is flexible enough to allow both isomers to adopt a conformation that is complementary to the binding site. nih.gov In other molecular frameworks, stereoisomers have been found to exhibit similar qualitative and quantitative effects, suggesting that the chiral center is not a primary site of interaction with the biological target. nih.gov

Therefore, the synthesis and biological evaluation of individual, stereochemically pure isomers are essential steps in the drug discovery process. This allows for the identification of the most active and selective isomer (the eutomer) and minimizes potential off-target effects or toxicity that might be associated with the less active isomer (the distomer).

| Compound ID | Stereochemistry | Receptor Binding Affinity (Kᵢ, nM) |

| DP-7 (Racemate) | (R/S)-4-phenyl | 75 |

| DP-7a | (S)-4-phenyl | 12 |

| DP-7b | (R)-4-phenyl | 980 |

| DP-8 | cis-2,4-dimethyl | 150 |

| DP-9 | trans-2,4-dimethyl | 210 |

Mechanism of Action Studies for Bioactive Derivatives

Once a derivative of this compound demonstrates significant biological activity in initial screenings, elucidating its mechanism of action becomes a primary objective. The piperidine scaffold is a privileged structure found in a vast array of bioactive compounds that interact with a wide range of biological targets. nih.govbohrium.com These include G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters. nih.gov

Mechanism of action studies typically begin with broad-panel screening to identify the general class of target. For example, a compound might be tested against a panel of common receptors and enzymes. If a derivative shows affinity for a specific receptor family, such as the Sigma 1 Receptor (S1R), further studies are conducted to confirm this interaction. nih.gov Radioligand binding assays are commonly used to determine the affinity (Kᵢ value) of the compound for the receptor by measuring its ability to displace a known, radioactively labeled ligand. nih.gov

Subsequent functional assays are then performed to determine whether the compound acts as an agonist (activator), antagonist (blocker), or inverse agonist. For enzyme targets, kinetic studies are conducted to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Piperidine derivatives have been shown to act as inhibitors of enzymes like Cytochrome P450 and as modulators of receptors such as the M3 muscarinic acetylcholine receptor. nih.govnih.gov

Cellular and in vivo studies are the final steps in confirming the mechanism. These experiments aim to show that the molecular action of the drug leads to a measurable physiological effect. Understanding the precise mechanism of action is critical for optimizing the drug's therapeutic profile and predicting potential side effects.

Prodrug Strategies for Enhanced Pharmacological Profiles

A significant challenge in drug development is optimizing a molecule's pharmacokinetic properties, such as solubility, permeability, and metabolic stability. The carboxylic acid group of this compound is often ionized at physiological pH, which can increase water solubility but limit its ability to cross cell membranes. The prodrug approach is a well-established strategy to overcome such limitations. ebrary.netnih.gov

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. For carboxylic acid-containing drugs, the most common prodrug strategy is esterification. ebrary.netrutgers.edu Converting the carboxylic acid to an ester masks the polar carboxyl group, increasing the molecule's lipophilicity (measured as LogP or LogD). This enhancement in lipophilicity often improves absorption from the gastrointestinal tract. rutgers.edu

Various types of esters can be synthesized, from simple alkyl esters (e.g., methyl, ethyl) to more complex structures designed to be cleaved by specific esterases in the plasma, liver, or target tissue. cbspd.com For example, a hemisuccinate ester prodrug was successfully used to dramatically improve the aqueous solubility of an antiviral compound while maintaining its potency. mdpi.com Once absorbed, these ester prodrugs are rapidly hydrolyzed by ubiquitous esterase enzymes to release the parent carboxylic acid, thereby delivering the active drug to the systemic circulation. cbspd.com This strategy has been successfully applied to numerous marketed drugs, including the ACE inhibitor enalapril, which is administered as an ethyl ester prodrug to improve its oral bioavailability. rutgers.edu

| Compound ID | Modification | Aqueous Solubility (pH 7.4) | LogP | Relative Bioavailability (%) |

| Parent Acid | None | High | 1.2 | 10 |

| PD-E1 | Methyl Ester Prodrug | Low | 2.5 | 65 |

| PD-E2 | Ethyl Ester Prodrug | Low | 2.9 | 78 |

| PD-S1 | Hemisuccinate Prodrug | Very High | 0.5 | 15 |

Computational and Theoretical Studies on 1 Boc Piperidin 3 Ylpropionic Acid and Its Derivatives

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (target), such as a protein or a nucleic acid.

Ligand-Target Interactions

Docking studies with derivatives of 1-Boc-piperidin-3-ylpropionic acid have been employed to explore their binding modes with various biological targets. For instance, in the context of developing antagonists for the CXCR3 receptor, a key player in inflammatory disorders, computational screening of piperidine-based compounds has been crucial. wikipedia.org These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for ligand binding and affinity. nih.govmdpi.com

For example, in the design of novel inhibitors for the main protease (MPro) of SARS-CoV-2, piperidine (B6355638) derivatives were investigated. kaust.edu.sa Molecular docking revealed specific hydrogen-bonding interactions between the piperidine derivatives and amino acid residues of the target protein, which were crucial for their inhibitory potential. mdpi.comkaust.edu.sa

Conformational Analysis of the Piperidine Ring System

Computational methods, often complemented by experimental data from NMR spectroscopy and X-ray crystallography, are used to determine the preferred conformation of the piperidine ring. ias.ac.inresearchgate.net These analyses have shown that for many Boc-protected piperidine derivatives, the ring predominantly adopts a chair conformation with the substituents in equatorial positions to minimize steric hindrance. ias.ac.in However, under certain conditions or with specific substitution patterns, boat or twist conformations can also be populated. ias.ac.inrsc.org The rotational process of the carbamate (B1207046) fragment attached to the piperidine ring can also influence the molecule's conformation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Predictive Models for Biological Activity

QSAR models have been developed for various classes of piperidine derivatives to predict their biological activities, such as insecticidal, anticancer, and receptor antagonistic effects. wikipedia.orgnih.govnih.gov These models are built using a set of known active compounds (training set) and then used to predict the activity of new, untested molecules.

Different statistical methods are employed to build QSAR models, including Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). nih.govnih.govresearchgate.net For instance, QSAR models for piperidine derivatives' toxicity against Aedes aegypti mosquitoes showed good predictive power, with determination coefficients (r²) greater than 0.85 for the training sets. nih.gov Similarly, QSAR models for the Akt1 inhibitory activity of furan-pyrazole piperidine derivatives also demonstrated high robustness and predictive ability. nih.gov

Feature Selection and Model Validation

The development of a reliable QSAR model involves two critical steps: feature selection and model validation. Feature selection identifies the most relevant molecular descriptors (e.g., topological, electronic, and steric properties) that correlate with the biological activity. nih.govnih.gov Genetic algorithms are often used for this purpose. nih.gov

Model validation ensures that the developed model is robust and has good predictive power for external data. This is typically done through internal validation (e.g., leave-one-out cross-validation) and external validation using a separate set of compounds (test set). nih.govnih.gov A high correlation between predicted and experimental activities for the test set indicates a reliable and predictive QSAR model. nih.govnih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of molecules. kaust.edu.saresearchgate.net These calculations are used to determine various molecular properties, including optimized geometries, molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and global chemical reactivity descriptors. kaust.edu.sa

For piperidine derivatives, quantum chemical calculations have been used to:

Investigate the electronic properties and reactivity of designed compounds. kaust.edu.sa

Complement experimental studies by providing theoretical insights into molecular structure and conformation. researchgate.net

Calculate descriptors used in QSAR models. researchgate.net

For example, a study on piperidine derivatives as potential inhibitors of the SARS-CoV-2 main protease used DFT to optimize the structures of the designed compounds and calculate their electronic properties, which were then correlated with their biological activity. kaust.edu.sa

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity and interactions. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound.

By employing methods like DFT with basis sets such as 6-311++G(d,p), researchers can optimize the molecular geometry of this compound to its lowest energy conformation. researchgate.netresearchgate.net This optimized structure is crucial for accurate predictions of its electronic characteristics.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally suggests higher chemical reactivity. researchgate.net For instance, in related piperidine derivatives, the HOMO-LUMO gap has been shown to influence the molecule's stability and reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. nih.govnih.gov For this compound, the carboxylic acid group would be expected to be an electron-rich region, while the hydrogen of the carboxylic acid would be an electron-deficient site.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors are outlined in the table below.

Table 1: Predicted Global Reactivity Descriptors for a Piperidine Derivative

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons |

Data is conceptual and based on typical values for similar organic molecules.

Spectroscopic Property Predictions

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

Vibrational Spectroscopy: The theoretical vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the peaks observed in Fourier-Transform Infrared (FT-IR) and Raman spectra. The calculations can help in the assignment of specific vibrational modes, such as the characteristic C=O stretching of the carboxylic acid and the Boc-group, as well as the various C-H and C-N vibrations within the piperidine ring. nih.govresearchgate.net For example, in similar structures, the carbonyl stretching vibrations are typically observed in the range of 1600-1800 cm⁻¹. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted computationally. These predictions are valuable for confirming the structure of synthesized compounds. The calculated chemical shifts for the protons and carbons in the piperidine ring and the propionic acid side chain of this compound can be compared with experimental data to validate its structure. researchgate.netnih.gov

Cheminformatics Approaches for Library Design and Virtual Screening

The 1-Boc-piperidine-3-ylpropionic acid scaffold is a valuable starting point for the design of chemical libraries for high-throughput screening. Cheminformatics tools play a crucial role in this process.

By utilizing scaffolding approaches, such as the Bemis-Murcko scaffolding method, diverse libraries of compounds can be generated by adding various substituents to the piperidine ring and the propionic acid moiety. lifechemicals.com This allows for the systematic exploration of the chemical space around this core structure. acs.org

Virtual screening is another powerful cheminformatics technique where large compound libraries, including those based on the 1-Boc-piperidine scaffold, are computationally docked against a biological target of interest. sciengpub.ir This approach can prioritize a smaller, more manageable set of compounds for experimental testing, thereby accelerating the drug discovery process. sciengpub.ir The piperidine scaffold is frequently found in inhibitors of various enzymes and receptors, making it a promising candidate for such screening campaigns. acs.orgnih.gov

Molecular Dynamics Simulations of Compound-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as a derivative of this compound, and its protein target. acs.org These simulations can predict the stability of the ligand-protein complex and provide insights into the binding mechanism at an atomic level. nih.govkaust.edu.sa

The process typically involves:

System Setup: The 3D structure of the protein-ligand complex, often obtained from molecular docking, is placed in a simulation box filled with water molecules and ions to mimic physiological conditions. youtube.comyoutube.comyoutube.com

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.

Production Run: A long simulation is then run to sample the conformational space of the complex over time.

Analysis of the MD trajectory can reveal important information, as detailed in the table below.

Table 2: Key Analyses from Molecular Dynamics Simulations

| Analysis | Description | Insights Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein and ligand backbone atoms from their initial positions. | Stability of the complex over time. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Flexibility of different regions of the protein and ligand. nih.gov |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Identifies key interactions for binding affinity. |

MD simulations have been successfully applied to study the binding of various piperidine-containing inhibitors to their protein targets, providing crucial information for the rational design of more potent and selective drug candidates. nih.govnih.govnih.govrsc.orgnih.gov

Emerging Research Directions and Future Perspectives

Application in New Therapeutic Areas

The piperidine (B6355638) moiety is a prevalent scaffold in a wide range of FDA-approved drugs and clinical candidates, highlighting its significance in medicinal chemistry. snnu.edu.cnnih.govacs.orgmdpi.com Building on this foundation, derivatives of 1-Boc-piperidin-3-ylpropionic acid are being explored for their potential in novel therapeutic applications beyond their established use in the synthesis of analgesics and anti-inflammatory agents. chemimpex.comchemimpex.com

Research is actively pursuing the utility of these compounds in the development of treatments for central nervous system (CNS) disorders. chemimpex.com The piperidine structure is a key component in several antipsychotic and anticonvulsant drugs. snnu.edu.cnnih.gov The lipophilic nature of the Boc-protected piperidine ring can be advantageous for crossing the blood-brain barrier, a critical attribute for CNS-acting drugs. chemimpex.com

Furthermore, the chiral nature of 3-substituted piperidines is being leveraged in the design of highly specific enzyme inhibitors. For instance, (R)-3-amino-1-Boc-piperidine, a closely related derivative, is a key precursor for dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used in the management of type 2 diabetes. beilstein-journals.orgchemicalbook.com This opens avenues for exploring this compound derivatives as potential modulators of other enzymes implicated in metabolic diseases.

The anticancer potential of piperidine-containing compounds is another significant area of investigation. snnu.edu.cnderpharmachemica.comresearchgate.net Niraparib, an anticancer drug, features a piperidine core, demonstrating the importance of this scaffold in oncology. snnu.edu.cnnih.govacs.org The development of novel derivatives of this compound could lead to new classes of anticancer agents with improved efficacy and selectivity.

| Therapeutic Area | Examples of Piperidine-Containing Drugs | Potential Application for this compound Derivatives |

| Oncology | Niraparib snnu.edu.cnnih.govacs.org | Development of novel selective kinase inhibitors or modulators of other cancer-related targets. |

| Neuroscience | Preclamol, OSU-6162 (antipsychotics) snnu.edu.cnnih.gov, Tiagabine (anticonvulsant) snnu.edu.cn | Synthesis of new CNS-penetrant molecules for psychiatric and neurological disorders. |

| Metabolic Diseases | Alogliptin, Linagliptin (DPP-IV inhibitors) beilstein-journals.orgchemicalbook.com | Design of novel enzyme inhibitors for the treatment of diabetes and obesity. |

| Inflammatory Diseases | (Not specified) | Further exploration for next-generation anti-inflammatory agents with improved profiles. chemimpex.comchemimpex.com |

Integration with High-Throughput Screening Technologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets. The integration of this compound derivatives with HTS technologies is a promising avenue for accelerating the identification of new drug leads. The versatility of this building block allows for the creation of diverse chemical libraries with varied substitutions on the piperidine ring and modifications of the propionic acid chain.

Recent advancements in synthetic methodologies, particularly those amenable to parallel synthesis and automation, are crucial for generating these libraries. The development of robust and scalable synthetic routes facilitates the production of a wide array of analogs, which can then be screened for activity against a multitude of targets. The "building block" nature of this compound makes it an ideal starting point for combinatorial chemistry approaches, further expanding the chemical space that can be explored.

Moreover, the increasing use of fragment-based drug discovery (FBDD) presents another opportunity. nih.govwhiterose.ac.uk Piperidine-based fragments are valuable for their three-dimensional character, which is often lacking in traditional HTS libraries composed of predominantly flat, aromatic compounds. nih.gov this compound can serve as a scaffold for generating a collection of 3D fragments that can be screened for weak but efficient binding to target proteins. These initial hits can then be elaborated into more potent lead compounds.

Advancements in Stereoselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective methods for the synthesis of 3-substituted piperidines is of paramount importance. snnu.edu.cnnih.govacs.org Significant progress has been made in the asymmetric synthesis of these valuable compounds, moving away from classical resolution techniques which are inherently inefficient. derpharmachemica.com

One notable advancement is the use of transition-metal catalysis. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of enantioenriched 3-substituted tetrahydropyridines, which are precursors to 3-substituted piperidines. snnu.edu.cnacs.orgorganic-chemistry.org This method offers high yields and excellent enantioselectivity with a broad tolerance for different functional groups. snnu.edu.cnacs.org

Chemo-enzymatic approaches are also gaining prominence as a sustainable and highly selective alternative. A stereoselective one-pot amine oxidase/ene imine reductase cascade has been successfully employed to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This biocatalytic method has been applied to the synthesis of key intermediates for drugs like Preclamol, OSU-6162, and Niraparib. nih.gov The use of ketoreductase enzymes for the asymmetric reduction of N-Boc-3-piperidone to the corresponding chiral alcohol is another example of a highly efficient biocatalytic transformation. derpharmachemica.comresearchgate.net

Furthermore, the use of immobilized ω-transaminases for the asymmetric amination of 1-Boc-3-piperidone provides a direct route to chiral 3-amino-1-Boc-piperidine, a valuable intermediate for many pharmaceuticals. beilstein-journals.org These enzymatic methods offer high enantiomeric excess and operate under mild reaction conditions, making them attractive for industrial applications. beilstein-journals.org

| Synthetic Method | Key Features | Reported Applications/Products |

| Rh-catalyzed Asymmetric Reductive Heck Reaction | High yield and excellent enantioselectivity; broad functional group tolerance. snnu.edu.cnacs.orgorganic-chemistry.org | Formal syntheses of Preclamol and Niraparib. acs.org |

| Chemo-enzymatic Dearomatization | Stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov | Syntheses of Preclamol, OSU-6162, and intermediates for Niraparib. nih.gov |

| Biocatalytic Reduction with Ketoreductases | High chiral selectivity and potential for industrial application. derpharmachemica.comresearchgate.net | Synthesis of (S)-1-Boc-3-hydroxypiperidine, a key intermediate for tyrosine kinase inhibitors. derpharmachemica.comresearchgate.net |

| Asymmetric Amination with Immobilized ω-Transaminases | High yield and high enantiomeric excess in a single step. beilstein-journals.org | Synthesis of (R)-3-amino-1-Boc-piperidine, a precursor for DPP-IV inhibitors. beilstein-journals.org |

Development of Multifunctional Derivatives

The structural versatility of this compound allows for its elaboration into multifunctional derivatives with tailored properties. By strategically introducing additional functional groups, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. This includes modifying properties such as solubility, metabolic stability, and target-binding affinity.

One approach involves the synthesis of multi-substituted piperidines, where different positions on the piperidine ring are functionalized. rsc.org For example, inspired by the biosynthesis of piperidine alkaloids, a stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org This method provides access to complex polyfunctional quinolizidine structures, which are present in various natural products. rsc.org

The propionic acid side chain of this compound serves as a convenient handle for conjugation to other molecules. This can be utilized in the development of PROTACs (Proteolysis Targeting Chimeras), where the piperidine-based moiety acts as a ligand for a target protein, and the propionic acid is used to link it to an E3 ligase-recruiting element. Another application is in bioconjugation, where the molecule can be attached to biomolecules to improve targeted delivery and reduce off-target effects. chemimpex.com

Furthermore, the ability to introduce diverse substituents onto the piperidine scaffold can lead to the discovery of compounds with dual or multiple biological activities. This concept of polypharmacology is gaining traction in drug discovery as a potential strategy for treating complex diseases with a single chemical entity.

Challenges and Opportunities in Scale-Up and Commercialization

While the synthetic advancements in the laboratory are promising, the transition to large-scale industrial production of this compound and its derivatives presents several challenges. A primary concern is ensuring batch-to-batch consistency and controlling impurities, which is critical for pharmaceutical-grade materials. pmarketresearch.com The complex synthesis pathways can generate byproducts that are difficult to remove and may compromise the safety and efficacy of the final drug product. pmarketresearch.com

Scalability itself is a significant hurdle. Reactions that perform well on a lab scale may face issues such as inefficient mass transfer or inconsistent mixing when scaled up to industrial reactors. pmarketresearch.com The supply chain for specialized reagents, such as chiral catalysts and enzymes, can also be vulnerable to shortages and price fluctuations, impacting the cost and reliability of production. pmarketresearch.com

Despite these challenges, there are also significant opportunities. The development of more efficient and sustainable "green" chemistry approaches, such as biocatalysis, can reduce waste, improve safety, and lower production costs. nih.govderpharmachemica.com The implementation of continuous flow manufacturing processes can offer better control over reaction parameters, leading to improved consistency and purity. As the demand for chiral piperidine-based pharmaceuticals grows, there is a strong incentive for innovation in process chemistry and engineering to overcome the existing hurdles in scale-up and commercialization. The growing pharmaceutical and agrochemical markets, particularly in regions like Asia Pacific, also present significant opportunities for manufacturers of piperidine derivatives. snsinsider.com

Patent Landscape Analysis and Intellectual Property Considerations

Review of Existing Patents Involving 1-Boc-Piperidin-3-Ylpropionic Acid

A direct patent landscape review for "this compound" reveals that the compound is not extensively and explicitly mentioned in the titles or abstracts of a large volume of patents. However, the patent landscape for its precursors and structural isomers is more developed, providing crucial insights into the intellectual property considerations for this specific molecule.

Key patents are often centered around the synthesis of the piperidone precursor, 1-Boc-3-piperidone. This intermediate is a critical building block for a variety of more complex piperidine (B6355638) derivatives. For instance, Chinese patent CN103304472A discloses a method for synthesizing 1-BOC-3-piperidone from 3-hydroxypyridine (B118123). google.com The process involves reduction of the pyridine (B92270) ring, protection of the piperidine nitrogen with a Boc group, and subsequent oxidation to yield the piperidone. google.com The patent highlights the method's efficiency, mild reaction conditions, and suitability for industrial production. google.com

Another Chinese patent, CN103204801A, presents an alternative synthesis route for N-Boc-3-piperidone starting from 3-hydroxyl pyridine and involving a benzyl (B1604629) protection strategy before the introduction of the Boc group. google.com This patent emphasizes a shorter synthesis route and easier purification of intermediates, which can reduce production costs and environmental impact. google.com The existence of multiple patents for the synthesis of a key precursor underscores the commercial interest in this class of compounds and the patentability of novel and improved manufacturing processes.

While patents specifically claiming this compound are not prominently found, the isomeric compound, 3-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)propanoic acid, is mentioned in the patent literature, as indicated by its PubChem entry. nih.gov This suggests that substituted piperidine propionic acid derivatives are of interest in research and development, and that novel isomers can be the subject of patent protection.

The following table provides a summary of relevant patents for key precursors and related compounds:

| Patent Number | Title/Subject | Key Findings |

| CN103304472A | Method for synthesizing 1-BOC-3-piperidone | Describes a synthesis process from 3-hydroxypyridine involving reduction, Boc protection, and oxidation. google.com |

| CN103204801A | Synthesis method for N-Boc-3-piperidone | Details a route using benzyl protection of 3-hydroxyl pyridine prior to Boc group introduction. google.com |

| PubChem CID 1512540 | 3-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)propanoic acid | The PubChem database indicates the existence of patents for this structural isomer. nih.gov |

Strategies for Novel Compound and Process Patenting

For entities looking to secure intellectual property rights related to this compound, several patenting strategies can be pursued. These can be broadly categorized into patenting novel compounds (composition of matter patents) and patenting novel synthetic methods (process patents).

Novel Compound Patenting: To obtain a patent for a new chemical compound, the compound must be novel, non-obvious, and have utility. For derivatives of this compound, this could involve:

Novel Derivatives: Creating new molecules by modifying the core structure of this compound. This could include esterification of the carboxylic acid, substitution on the piperidine ring, or replacement of the Boc protecting group with other functionalities.

Stereoisomers: If the synthesis can be controlled to produce a specific enantiomer or diastereomer of a derivative, the individual stereoisomer can be patented if it exhibits unexpected or superior properties compared to the racemic mixture.

Polymorphs and Salts: Discovering new crystalline forms (polymorphs) or salts of the compound with advantageous properties, such as improved stability or solubility, can also be a basis for patent protection.

Process Patenting: Even if a compound itself is known, a new and inventive method of producing it can be patented. Strategies for process patenting include:

Novel Synthetic Routes: Developing a completely new pathway to synthesize this compound that is more efficient, cost-effective, or environmentally friendly than existing methods. For example, a route that avoids using a patented precursor or employs a novel catalyst could be patentable.

Improved Reaction Conditions: Significant improvements to an existing synthesis, such as the use of a different solvent, temperature, or pressure that leads to a surprisingly higher yield or purity, can be patented. google.comgoogle.com

Novel Intermediates: The synthesis of a novel intermediate compound that is then used to produce the final product can also be the subject of a patent.

The following table outlines potential patenting strategies:

| Strategy | Description | Example |

| Novel Derivative | Synthesis of a new molecule based on the core structure. | An ester of this compound with a specific alcohol. |

| Process Improvement | Enhancing an existing synthesis to be more efficient or 'greener'. | Using a novel catalyst to improve the yield of the reaction to form the propionic acid side chain. |